9-Amino-minocycline HCl
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Overview
Description
9-Amino-minocycline hydrochloride is a derivative of minocycline, a second-generation tetracycline antibiotic. This compound is known for its broad-spectrum antibacterial activity and is used in various pharmaceutical applications. It is particularly effective against gram-positive and gram-negative bacteria, making it a valuable asset in the treatment of infections .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Amino-minocycline hydrochloride typically involves the modification of minocycline. One common method includes the reaction of demethylated aureomycin with dimethylamine in an amine or amide solvent under the catalysis of a palladium complex. This reaction produces an intermediate compound, which is then subjected to hydrogenation and dehydroxylation in an alcohol solvent containing an acid, also under catalytic conditions .
Industrial Production Methods
Industrial production of 9-Amino-minocycline hydrochloride follows similar synthetic routes but is optimized for large-scale production. The process involves the use of readily available raw materials, cost-effective catalysts, and recyclable solvents to ensure high yield and product quality .
Chemical Reactions Analysis
Types of Reactions
9-Amino-minocycline hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its antibacterial properties.
Reduction: Reduction reactions can be used to modify the compound’s structure, enhancing its stability and efficacy.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles such as amines for substitution reactions. These reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .
Major Products Formed
The major products formed from these reactions include various derivatives of 9-Amino-minocycline hydrochloride, each with unique pharmacological properties. These derivatives are often studied for their enhanced antibacterial activity and reduced side effects .
Scientific Research Applications
9-Amino-minocycline hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a standard in pharmaceutical laboratories for quality control and analytical testing.
Medicine: It is used in the development of new antibiotics and treatments for bacterial infections.
Mechanism of Action
9-Amino-minocycline hydrochloride exerts its antibacterial effects by inhibiting bacterial protein synthesis. It binds to the 30S ribosomal subunit of susceptible bacteria, preventing the addition of amino acids to the growing peptide chain. This action effectively halts bacterial growth and replication . Additionally, the compound has been shown to cross the blood-brain barrier, making it a potential candidate for treating central nervous system infections and neurodegenerative diseases .
Comparison with Similar Compounds
Similar Compounds
Minocycline: The parent compound of 9-Amino-minocycline hydrochloride, known for its broad-spectrum antibacterial activity.
Doxycycline: Another second-generation tetracycline antibiotic with similar antibacterial properties but different pharmacokinetics.
Tigecycline: A derivative of minocycline with enhanced activity against resistant bacterial strains.
Uniqueness
9-Amino-minocycline hydrochloride is unique due to its enhanced ability to cross the blood-brain barrier and its potential neuroprotective effects. This makes it a promising candidate for treating not only bacterial infections but also neurodegenerative diseases .
Properties
Molecular Formula |
C23H29ClN4O7 |
---|---|
Molecular Weight |
508.9 g/mol |
IUPAC Name |
9-amino-4,7-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C23H28N4O7.ClH/c1-26(2)12-7-11(24)17(28)14-9(12)5-8-6-10-16(27(3)4)19(30)15(22(25)33)21(32)23(10,34)20(31)13(8)18(14)29;/h7-8,10,16,28-29,32,34H,5-6,24H2,1-4H3,(H2,25,33);1H |
InChI Key |
MQRUQMWLTBRONP-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1C2CC3CC4=C(C=C(C(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)N)N(C)C.Cl |
Origin of Product |
United States |
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